molecular formula C13H18ClNO2 B2918690 2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide CAS No. 1267542-43-7

2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide

Cat. No.: B2918690
CAS No.: 1267542-43-7
M. Wt: 255.74
InChI Key: YYOZJDYIAOJUBI-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide is a chloroacetamide derivative characterized by a 2-methoxyphenyl group attached to a 2-methylpropan-2-yl (tert-butyl) moiety via an acetamide linkage. The compound’s structure combines a planar aromatic ring with a bulky tertiary alkyl group, which influences its steric and electronic properties.

Properties

IUPAC Name

2-chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-13(2,15-12(16)9-14)8-10-6-4-5-7-11(10)17-3/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOZJDYIAOJUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide, a compound within the class of chloroacetamides, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity through various studies, highlighting its efficacy against different microbial strains and the underlying mechanisms.

The compound's chemical structure can be represented by the molecular formula C11H14ClNOC_{11}H_{14}ClNO with a molecular weight of approximately 227.69 g/mol. Key physical properties include:

  • Density : 1.153 g/cm³
  • Boiling Point : 409.7°C at 760 mmHg
  • Flash Point : 201.6°C
PropertyValue
Molecular FormulaC11H14ClNO
Molecular Weight227.69 g/mol
Density1.153 g/cm³
Boiling Point409.7°C
Flash Point201.6°C

Antimicrobial Efficacy

Recent studies have demonstrated that chloroacetamides, including the compound , exhibit significant antimicrobial properties. Research conducted on various N-substituted phenyl-2-chloroacetamides revealed their effectiveness against several bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative Bacteria : Moderate effectiveness against Escherichia coli.
  • Fungi : Showed activity against Candida albicans.

The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity, confirming that compounds with higher lipophilicity were more effective due to their ability to penetrate cell membranes efficiently .

The mechanism by which chloroacetamides exert their antimicrobial effects is believed to involve disruption of bacterial cell walls and interference with essential metabolic pathways. The presence of the chloro group enhances lipophilicity, facilitating better membrane penetration and subsequent bactericidal activity.

Study 1: Antimicrobial Screening

In a comprehensive screening of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, researchers found that those with halogenated substituents exhibited superior antimicrobial activity compared to their non-halogenated counterparts. The study emphasized that structural modifications significantly influenced the compounds' effectiveness, particularly against Gram-positive bacteria .

Study 2: QSAR Analysis

A QSAR analysis conducted on various chloroacetamides indicated that specific structural features, such as the position of substituents on the phenyl ring, directly correlated with antimicrobial potency. Compounds with para-substituted halogens demonstrated increased activity against both Gram-positive and Gram-negative bacteria due to enhanced membrane permeability and interaction with target sites within bacterial cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Features

The following table summarizes key structural parameters of analogous compounds:

Compound Name Molecular Formula Substituents Dihedral Angle (Aromatic vs. Core) Hydrogen Bonding Network Reference
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 4-Chlorophenyl, pyrazole, cyano 30.7° (pyrazole vs. benzene) N–H⋯O and C–H⋯N chains along [001]
2-Chloro-N-(2-methoxyphenyl)acetamide (intermediate in ) C₉H₁₀ClNO₂ 2-Methoxyphenyl Not reported N–H⋯O (intramolecular)
Metolachlor (herbicide) C₁₅H₂₂ClNO₂ 2-Ethyl-6-methylphenyl, 2-methoxy-1-methylethyl Not applicable Hydrophobic interactions dominate
2-Chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide C₁₂H₁₁ClFN₃O 4-Fluorophenyl, pyrazole, methyl Not reported Likely N–H⋯O and C–H⋯F interactions
2-Chloro-N-(1-(2-chlorobenzyl)-1H-pyrazol-5-yl)acetamide C₁₂H₁₁Cl₂N₃O 2-Chlorobenzyl, pyrazole Not reported C–H⋯Cl and N–H⋯O interactions
Key Observations:

Dihedral Angle Influence: The compound in exhibits a dihedral angle of 30.7° between the pyrazole and benzene rings, which is significantly smaller than the 71.5° observed in analogs with bulkier substituents (e.g., trifluoromethyl groups).

Hydrogen Bonding : Strong N–H⋯O hydrogen bonds are common in pyrazole-containing analogs, forming 1D chains that stabilize crystal packing. The absence of such bonds in herbicidal analogs like metolachlor highlights divergent physicochemical properties .

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